molecular formula C6H7Cl3N2 B13703559 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride

5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride

Cat. No.: B13703559
M. Wt: 213.5 g/mol
InChI Key: ZZYOUWKLWSGXQF-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is a chemical compound with the molecular formula C6H7Cl2N2·HCl It is a pyrazine derivative that has been studied for its various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride typically involves the chlorination of 3-methylpyrazine. The process includes the following steps:

    Chlorination: 3-methylpyrazine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions.

    Hydrochloride Formation: The resulting 5-Chloro-2-(chloromethyl)-3-methylpyrazine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Chlorination: Using industrial chlorinators and catalysts to achieve efficient chlorination.

    Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used to replace chlorine atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted pyrazine derivatives.

    Oxidation Products: Oxidized forms of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other pyrazine derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Disrupt Cellular Processes: Affect cellular processes by interacting with DNA or proteins.

    Pathways Involved: The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride: A similar compound with a pyrimidine ring instead of a pyrazine ring.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Another compound with similar chlorine substitution but different ring structure.

Uniqueness

5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-3-methylpyrazine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c1-4-5(2-7)9-3-6(8)10-4;/h3H,2H2,1H3;1H

InChI Key

ZZYOUWKLWSGXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1CCl)Cl.Cl

Origin of Product

United States

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